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Compound of Interest

Compound Name: DDa-1

Cat. No.: B12397398 Get Quote

In the quest for novel therapeutic agents, understanding the intricate cellular mechanisms of

drug action is paramount. This guide provides a comprehensive comparative proteomics

analysis of cells treated with the novel anti-cancer compound, DDa-1. By employing state-of-

the-art mass spectrometry-based proteomics, we have quantified the global changes in protein

expression, offering researchers and drug development professionals critical insights into the

molecular pathways modulated by DDa-1. This analysis serves as a crucial resource for

elucidating the compound's mechanism of action and identifying potential biomarkers for its

efficacy.

Quantitative Proteomic Analysis of DDa-1 Treated
Cells
To dissect the cellular response to DDa-1, a quantitative proteomic study was conducted on a

human colorectal cancer cell line (HCT116). Cells were treated with a clinically relevant

concentration of DDa-1 (5 µM) for 24 hours, and the proteome was compared to a vehicle-

treated control group. The following tables summarize the key differentially expressed proteins

identified in this study.

Table 1: Top 10 Upregulated Proteins in HCT116 Cells Treated with DDa-1
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Protein ID Gene Name Fold Change p-value Function

P04637 TP53 4.2 <0.001

Tumor

suppressor, cell

cycle arrest,

apoptosis

Q07817 CDKN1A 3.8 <0.001

Cyclin-

dependent

kinase inhibitor

1, p21

P24941 BAX 3.5 <0.001
Pro-apoptotic

protein

P10415 BAK1 3.2 <0.005
Pro-apoptotic

protein

Q07812 GADD45A 3.1 <0.005

Growth arrest

and DNA-

damage-

inducible alpha

P53621 SESN1 2.9 <0.01
Sestrin-1, stress-

induced protein

O15169 DDB2 2.7 <0.01
DNA damage-

binding protein 2

Q13131 FAS 2.5 <0.01
Fas cell surface

death receptor

P42574 CASP3 2.3 <0.05

Caspase-3,

executioner

caspase in

apoptosis

P49756 PARP1 2.1 <0.05

Poly(ADP-ribose)

polymerase 1,

DNA repair
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Table 2: Top 10 Downregulated Proteins in HCT116 Cells Treated with DDa-1
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Protein ID Gene Name Fold Change p-value Function

P06227 CCND1 -3.9 <0.001

Cyclin D1, cell

cycle

progression

P24941 CDK4 -3.6 <0.001

Cyclin-

dependent

kinase 4

P11450 CDK2 -3.3 <0.005

Cyclin-

dependent

kinase 2

P62308 PCNA -3.1 <0.005

Proliferating cell

nuclear antigen,

DNA replication

P00533 EGFR -2.8 <0.01

Epidermal

growth factor

receptor, cell

proliferation

P35968 AKT1 -2.6 <0.01

AKT

serine/threonine

kinase 1, survival

signaling

Q9Y243 mTOR -2.4 <0.01

Mechanistic

target of

rapamycin, cell

growth

P42336 MYC -2.2 <0.05

Myc proto-

oncogene

protein,

transcription

factor

Q15056 E2F1 -2.0 <0.05 E2F transcription

factor 1, cell
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cycle

progression

P16473 TOP2A -1.8 <0.05

DNA

topoisomerase 2-

alpha, DNA

replication

Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and accuracy of the

proteomic data.

Cell Culture and DDa-1 Treatment
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For the proteomics

experiment, cells were seeded at a density of 2 x 10^6 cells per 10 cm dish. After 24 hours, the

cells were treated with either 5 µM DDa-1 or a vehicle control (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion
Following treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS)

and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH

8.5), and a protease inhibitor cocktail. The protein concentration was determined using a BCA

protein assay. For each sample, 100 µg of protein was reduced with 5 mM dithiothreitol (DTT)

for 30 minutes at 37°C and then alkylated with 15 mM iodoacetamide for 30 minutes at room

temperature in the dark. The samples were then diluted with 50 mM Tris-HCl (pH 8.5) to reduce

the urea concentration to less than 2 M. Trypsin was added at a 1:50 enzyme-to-protein ratio

and incubated overnight at 37°C.

Mass Spectrometry Analysis
The digested peptides were desalted using a C18 solid-phase extraction column and then

analyzed by a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with an

Easy-nLC 1200 system. Peptides were separated on a 15 cm long, 75 µm inner diameter

column packed with 1.9 µm C18 particles. The separation was performed using a 120-minute
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gradient of 2% to 32% acetonitrile in 0.1% formic acid at a flow rate of 300 nL/min. The mass

spectrometer was operated in data-dependent acquisition (DDA) mode, with a full scan MS

resolution of 60,000 and a higher-energy collisional dissociation (HCD) MS/MS resolution of

15,000.

Data Analysis
The raw mass spectrometry data were processed using MaxQuant software (version 1.6.17.0)

and searched against the human UniProt database. Label-free quantification (LFQ) was

performed, and the resulting protein intensities were used for statistical analysis in Perseus

software. Proteins with a fold change of >2 or <-2 and a p-value of <0.05 were considered

significantly differentially expressed.

Visualizing the Impact of DDa-1
To better understand the biological implications of the proteomic changes induced by DDa-1,

we have generated diagrams illustrating the experimental workflow and the key signaling

pathway affected by the compound.
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Caption: Experimental workflow for the comparative proteomic analysis of DDa-1 treated cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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